molecular formula C14H21NO2S B369109 1-(2,3,4-Trimethylphenyl)sulfonylpiperidine CAS No. 508233-16-7

1-(2,3,4-Trimethylphenyl)sulfonylpiperidine

Cat. No.: B369109
CAS No.: 508233-16-7
M. Wt: 267.39g/mol
InChI Key: DNCDBNNKKWXPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-Trimethylphenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethylphenyl)sulfonylpiperidine typically involves the sulfonylation of piperidine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3,4-Trimethylphenyl)sulfonylpiperidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4-Trimethylphenyl)sulfonylpiperidine is unique due to its specific combination of the piperidine ring and the sulfonyl group attached to the 2,3,4-trimethylphenyl moiety. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-(2,3,4-trimethylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-7-8-14(13(3)12(11)2)18(16,17)15-9-5-4-6-10-15/h7-8H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDBNNKKWXPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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